Methyl (6-chloropyrimidin-4-yl)glycinate

Synthetic methodology Process chemistry Hydrolytic stability

Methyl (6-chloropyrimidin-4-yl)glycinate (CAS 1086386-57-3) is a heteroaryl-substituted glycine methyl ester building block with molecular formula C₇H₈ClN₃O₂ and molecular weight 201.61 g/mol. The compound bears a single chlorine at the 6-position of the pyrimidine ring and a glycine-derived methyl ester side chain attached via the 4-amino position.

Molecular Formula C7H8ClN3O2
Molecular Weight 201.61 g/mol
CAS No. 1086386-57-3
Cat. No. B1372367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (6-chloropyrimidin-4-yl)glycinate
CAS1086386-57-3
Molecular FormulaC7H8ClN3O2
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCOC(=O)CNC1=CC(=NC=N1)Cl
InChIInChI=1S/C7H8ClN3O2/c1-13-7(12)3-9-6-2-5(8)10-4-11-6/h2,4H,3H2,1H3,(H,9,10,11)
InChIKeyOGNLKIOVRIFRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (6-chloropyrimidin-4-yl)glycinate CAS 1086386-57-3: Procurement-Grade Identity and Structural Context


Methyl (6-chloropyrimidin-4-yl)glycinate (CAS 1086386-57-3) is a heteroaryl-substituted glycine methyl ester building block with molecular formula C₇H₈ClN₃O₂ and molecular weight 201.61 g/mol. The compound bears a single chlorine at the 6-position of the pyrimidine ring and a glycine-derived methyl ester side chain attached via the 4-amino position . It is supplied as a solid with typical commercial purity of 95–97% and a reported melting point of 156–157 °C . Its predicted octanol-water partition coefficient (LogP) is 1.4, and predicted polar surface area (PSA) is 64.1 Ų [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the chlorine atom provides a handle for nucleophilic aromatic substitution (SNAr) and the methyl ester enables further derivatisation .

Methyl (6-chloropyrimidin-4-yl)glycinate: Why 2-Chloro, Free Acid, and N-Methyl Analogs Cannot Serve as Drop-In Replacements


Within the chloropyrimidine-glycinate family, regioisomeric substitution (2-Cl versus 6-Cl), the choice of ester (methyl versus ethyl or tert-butyl), and the presence or absence of N-alkylation each confer distinct physicochemical and reactivity profiles. The 2-chloro isomer is highly susceptible to acid-catalysed hydrolysis—up to 1750 times faster than the 6-chloro isomer in 12 N HCl [1]—and is prone to diketopiperazine formation during solution-phase glycinate coupling [2]. The free carboxylic acid analog (CAS 1159825-92-9) lacks the ester protecting group required for many downstream transformations and exhibits a markedly different LogP (≈0.05) and hydrogen-bonding capacity [3]. The N-methyl analog (CAS 2090945-33-6) introduces a tertiary amine centre that alters nucleophilicity and steric accessibility of the glycinate nitrogen relative to the secondary amine in the target compound . These differences preclude simple interchangeability in multi-step syntheses, as each structural variation shifts reactivity, solubility, and compatibility with standard protocols. The evidence below quantifies the specific dimensions where Methyl (6-chloropyrimidin-4-yl)glycinate diverges meaningfully from its closest comparators.

Methyl (6-chloropyrimidin-4-yl)glycinate: Six Quantified Differentiation Dimensions Against Closest Structural Analogs


Hydrolytic Stability: 6-Chloro vs. 2-Chloro Pyrimidine Glycinate

In a direct head-to-head study by Padilla and Pearlman (Pfizer), the hydrolysis rates of 2-chloro and 6-chloro pyrimidine isomers were measured under acidic conditions. The 2-chloro isomer hydrolysed 350 times faster than the 6-chloro isomer in 6 N HCl and 1750 times faster in 12 N HCl [1]. This rate differential arises because the 6-chloro transition state requires two additional water molecules acting as general bases compared to the 2-chloro transition state, as demonstrated by Bunnett coefficient analysis [1]. When selecting a chloropyrimidine-glycinate building block for transformations involving acidic aqueous workup or prolonged reaction times, Methyl (6-chloropyrimidin-4-yl)glycinate thus offers a substantially wider operational window than the corresponding 2-chloro isomer (CAS 1160727-76-3).

Synthetic methodology Process chemistry Hydrolytic stability

Diketopiperazine Formation Risk: 6-Chloro-4-amino vs. 2-Chloro Glycinate Systems

When ethyl glycinate was reacted with 2-chloropyrimidine in solution phase, the predominant product was diketopiperazine rather than the desired N-(pyrimidin-2-yl)glycinate, necessitating a solid-phase approach to achieve useful yields [1]. The authors reported that the solution-phase reaction of 2-chloropyrimidine with ethyl glycinate gave 'predominant formation of diketopiperazine' and that the desired substitution proceeded 'quite slowly, in contrast to the quick self-reaction of ethyl glycinate' [1]. By contrast, the 4-amino-6-chloro substitution pattern in Methyl (6-chloropyrimidin-4-yl)glycinate places the glycinate attachment at the 4-position rather than the 2-position, sterically and electronically disfavouring the intramolecular cyclisation that generates diketopiperazine. This structural feature eliminates the need for solid-phase strategies to suppress side-product formation.

Solid-phase synthesis Diketopiperazine suppression Reaction selectivity

Lipophilicity and Predicted Permeability: Methyl Ester vs. Free Carboxylic Acid Analog

The methyl ester in Methyl (6-chloropyrimidin-4-yl)glycinate confers a predicted LogP of 1.4 and PSA of 64.1 Ų [1]. In contrast, the free carboxylic acid analog 2-((6-chloropyrimidin-4-yl)amino)acetic acid (CAS 1159825-92-9) carries a predicted LogP of approximately 0.05 and a PSA of 78.3 Ų [2]. The 1.35-log-unit difference in LogP translates to an approximately 22-fold higher predicted octanol-water partition coefficient for the methyl ester. This difference places the methyl ester within the favourable LogP range (1–3) for passive membrane permeability in drug discovery contexts, whereas the free acid falls below the typically desired threshold [3].

LogP Drug-likeness Permeability prediction

Ester Reactivity Profile: Methyl Ester vs. Ethyl and tert-Butyl Glycinate Analogs

The methyl ester in Methyl (6-chloropyrimidin-4-yl)glycinate offers a reactivity profile intermediate between the more labile tert-butyl ester (cleaved under mild acidic conditions) and the slower-hydrolysing ethyl ester. In a study of 4,6-dichloropyrimidine-5-carbaldehyde reactions with glycine esters, the methyl and tert-butyl esters gave divergent cyclisation products: methyl glycinate favoured pyrrolo[2,3-d]pyrimidine formation, while tert-butyl glycinate gave a different product distribution under identical conditions [1]. This demonstrates that the choice of ester directly controls chemoselectivity in downstream transformations. The methyl ester can be selectively hydrolysed under basic conditions (NaOH/MeOH) without affecting the 6-chloro substituent, providing orthogonal reactivity for multi-step synthesis.

Ester lability Protecting group strategy Synthetic orthogonal reactivity

Melting Point and Crystalline Handling: Target vs. 2-Chloro and N-Methyl Analogs

Methyl (6-chloropyrimidin-4-yl)glycinate has a reported melting point of 156–157 °C, consistent with a crystalline solid at ambient temperature . This melting point is sufficiently high to ensure stable room-temperature storage without special refrigeration, yet well below decomposition thresholds, facilitating accurate weighing and transfer in laboratory settings. By contrast, the free acid analog (CAS 1159825-92-9) and the N-methyl analog (CAS 2090945-33-6) lack published melting point data from multiple suppliers, suggesting potential handling challenges (hygroscopicity, amorphous character, or limited commercial characterisation) . The 2-chloro isomer (CAS 1160727-76-3) similarly lacks publicly reported melting point data in vendor documentation .

Crystallinity Formulation Weighing accuracy

Supplier Purity Specifications: Target Compound vs. Broader Chloropyrimidine-Glycinate Family

Methyl (6-chloropyrimidin-4-yl)glycinate is stocked at 95% purity by Sigma-Aldrich (product LIF432342275) and at 95.0% by Fluorochem (SKU F512319, priced at £559/500 mg) , with select suppliers (Leyan) offering 97% purity . This multi-supplier availability with consistent purity specifications at ≥95% provides procurement flexibility and quality assurance. By contrast, the 2-chloro isomer (CAS 1160727-76-3) is primarily available from niche suppliers (BenchChem, EvitaChem) at 'usually 95%' purity but lacks quality certification from major catalogues like Sigma-Aldrich or Fluorochem . The free acid analog (CAS 1159825-92-9) and N-methyl analog (CAS 2090945-33-6) are available predominantly on an enquiry-only basis without transparent pricing or certified purity documentation .

Commercial availability Purity benchmarking Procurement quality

Methyl (6-chloropyrimidin-4-yl)glycinate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Kinase and Epigenetic Probe Synthesis Requiring Acid-Stable Chloropyrimidine Intermediates

In kinase inhibitor and PRMT/epigenetic probe programmes where chloropyrimidine scaffolds are elaborated via SNAr with amines, the 1750-fold slower acid-catalysed hydrolysis of the 6-chloro versus the 2-chloro isomer [1] provides a critical operational advantage during acidic workup steps. Methyl (6-chloropyrimidin-4-yl)glycinate can survive HCl washes and acidic deprotection conditions that would hydrolyse the 2-chloro analog, enabling convergent synthetic strategies without intermediate protection of the chloropyrimidine ring. The absence of diketopiperazine formation risk [2] further supports its use in standard solution-phase parallel synthesis workflows for library construction.

Process Chemistry: Scale-Up of Pyrimidine-Containing API Intermediates with Predictable Chemoselectivity

The defined melting point (156–157 °C) and multi-supplier certified purity (≥95%) [1] ensure batch-to-batch consistency essential for kilogram-scale process development. The methyl ester provides orthogonal reactivity: it can be hydrolysed to the free acid under basic conditions (NaOH/MeOH) without affecting the 6-chloro substituent, or reduced to the alcohol with LiAlH₄, while the chlorine remains available for late-stage diversification. The documented divergent product distribution between methyl and tert-butyl glycinate esters in cyclisation reactions [2] underscores that the methyl ester specifically directs the desired pyrrolo[2,3-d]pyrimidine chemotype, making it the preferred building block for this scaffold class.

Agrochemical Discovery: Synthesis of Herbicidal and Fungicidal Pyrimidine Derivatives

In agrochemical lead optimisation, the favourable LogP (1.4) and moderate PSA (64.1 Ų) [1] place Methyl (6-chloropyrimidin-4-yl)glycinate within the physicochemical property space associated with foliar uptake and phloem mobility. The 6-chloro substituent undergoes efficient SNAr displacement with alkoxides and amines at rates approximately 10–17 times slower than the 2-chloro isomer [2], providing a more controlled reaction profile amenable to regioselective sequential functionalisation of polyhalogenated pyrimidine cores. This controlled reactivity is particularly valuable when constructing asymmetric 2,4,6-trisubstituted pyrimidine libraries for structure-activity relationship studies.

Chemical Biology: Probe Derivatisation via the Glycinate Handle

The secondary amine in the glycinate linker of Methyl (6-chloropyrimidin-4-yl)glycinate—in contrast to the tertiary amine in the N-methyl analog—retains a hydrogen-bond donor capable of engaging biological targets or participating in intramolecular hydrogen bonding that stabilises bioactive conformations. Following SNAr elaboration of the 6-chloro position, the methyl ester can be selectively cleaved and coupled to biotin, fluorophores, or affinity tags via standard amide bond formation, enabling the construction of chemical biology tool compounds without the diketopiperazine side reactions that plague 2-substituted glycinate systems [1].

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